molecular formula C23H28O7 B14509477 [1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate CAS No. 64332-39-4

[1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate

Cat. No.: B14509477
CAS No.: 64332-39-4
M. Wt: 416.5 g/mol
InChI Key: RUBUGEIVVQMIEX-UHFFFAOYSA-N
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Description

The compound [1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate is a complex organic molecule that features a benzodioxole ring system and a cyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved by reacting catechol with disubstituted halomethanes.

    Cyclohexene Derivative Synthesis: The cyclohexene moiety can be synthesized through various methods, including Diels-Alder reactions.

    Coupling Reactions: The benzodioxole and cyclohexene derivatives are then coupled using appropriate reagents and conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the cyclohexene moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: The benzodioxole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, the compound’s potential bioactivity is of interest. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which [1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate exerts its effects is likely related to its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, [1-(7-Methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate is unique due to its combination of a benzodioxole ring and a cyclohexene moiety. This structural complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

CAS No.

64332-39-4

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[1-(7-methoxy-1,3-benzodioxol-5-yl)-2-(5-methoxy-2-oxo-1-prop-2-enylcyclohex-3-en-1-yl)propyl] acetate

InChI

InChI=1S/C23H28O7/c1-6-9-23(12-17(26-4)7-8-20(23)25)14(2)21(30-15(3)24)16-10-18(27-5)22-19(11-16)28-13-29-22/h6-8,10-11,14,17,21H,1,9,12-13H2,2-5H3

InChI Key

RUBUGEIVVQMIEX-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C)C3(CC(C=CC3=O)OC)CC=C

Origin of Product

United States

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